tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate
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Overview
Description
tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate is a chemical compound with the molecular formula C16H19F2NO3 and a molecular weight of 311.32. This compound is known for its unique structure, which includes a tert-butyl group, a difluorophenyl group, and a hydroxy-4-pentyn-2-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the (1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate
- This compound derivatives
- Other tert-butyl carbamates with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-5-6-13(19-15(21)22-16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYQCRVUFSMNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(C1=C(C=CC(=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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